1-(3-Chloro-4-fluorophenyl)cyclopentanamine
Description
1-(3-Chloro-4-fluorophenyl)cyclopentanamine is a substituted cyclopentylamine featuring a phenyl ring with 3-chloro and 4-fluoro substituents. The compound’s structure combines a cyclopentane ring directly attached to an amine group and a halogenated aromatic system. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13ClFN/c12-9-7-8(3-4-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
TUWFWWUIFBKCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with cyclopentanone in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its pharmaceutical applications . The presence of halogen atoms, such as chlorine and fluorine, can significantly enhance the compound's lipophilicity and biological activity, making it a candidate for drug development. The structural characteristics allow for interactions with various biological targets, potentially leading to the development of new therapeutic agents.
Potential Therapeutic Uses
- Antidepressant Activity : Research has indicated that compounds with similar structures may exhibit antidepressant properties. The cyclopentanamine framework is often associated with neurotransmitter modulation, which is crucial in treating mood disorders.
- Antimicrobial Properties : Initial studies suggest that derivatives of cyclopentanamines can exhibit antibacterial and antifungal activities. This is particularly relevant given the increasing resistance to conventional antibiotics.
- Anticancer Activity : The compound's unique structure may also play a role in inhibiting cancer cell proliferation. Preliminary data indicate that similar compounds have shown efficacy against various cancer cell lines, suggesting a potential pathway for further research.
Chemical Reactivity and Synthesis
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine can be approached through several methods, including:
- Nucleophilic Substitution Reactions : These reactions can introduce the chlorofluorophenyl group onto the cyclopentanamine scaffold.
- Cyclization Reactions : Utilizing suitable precursors to form the cyclopentane ring while incorporating the desired substituents.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-Cl,4-F pattern in the target compound may enhance π-π stacking or halogen bonding compared to ortho-substituted analogs (e.g., 2-Cl,4-F in ), which could sterically hinder receptor interactions.
- Side Chain Modifications : Methanamine or ethylamine extensions () increase steric bulk, possibly affecting membrane permeability or metabolic stability compared to the parent cyclopentanamine.
Structural Analogues in Drug Development
- Psychoactive Potential: lists structurally related piperazine derivatives (e.g., 1-(3-Chloro-4-fluorophenyl)piperazine) as designer stimulants/hallucinogens. While the target compound’s cyclopentane core differs from piperazine, its halogenated aryl group suggests possible CNS activity, though this requires experimental validation .
Biological Activity
1-(3-Chloro-4-fluorophenyl)cyclopentanamine is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including interaction mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanamine ring substituted with a 3-chloro-4-fluorophenyl group. The presence of halogens (chlorine and fluorine) in its structure is significant, as these atoms can influence the compound's lipophilicity, receptor binding affinity, and overall biological activity.
1. Interaction with Biological Targets
Research indicates that 1-(3-Chloro-4-fluorophenyl)cyclopentanamine interacts with various biological targets, particularly receptors involved in neuropharmacology and cancer therapy. Key areas of focus include:
- Receptor Binding : The compound has shown potential as a ligand for various receptors, which may lead to therapeutic applications in treating neurodegenerative diseases and certain types of cancer.
- Autophagy Inhibition : In studies involving dual autophagy and REV-ERB inhibition, related compounds demonstrated the ability to disrupt lysosomal function, indicating potential pathways for therapeutic intervention .
2. Pharmacological Effects
The pharmacological profile of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine suggests several promising effects:
- Antitumor Activity : Preliminary studies have indicated that the compound may possess antitumor properties, particularly in inhibiting the growth of specific cancer cell lines when tested in vitro .
- Neuroprotective Effects : Due to its structural similarities with known neuroleptics, there is potential for this compound to exhibit neuroprotective effects, although further studies are needed to confirm these findings .
Case Study 1: Antitumor Activity Assessment
In a study evaluating various cyclopentyl analogues, 1-(3-Chloro-4-fluorophenyl)cyclopentanamine was included in a series of compounds assessed for their cytotoxicity against breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value comparable to leading chemotherapeutic agents .
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)cyclopentanamine | 10.5 | BT-474 (Breast Cancer) |
| Control (Doxorubicin) | 8.2 | BT-474 |
Case Study 2: Neuropharmacological Evaluation
A separate investigation focused on the neuropharmacological properties of structurally related compounds revealed that modifications to the cyclopentane structure could enhance receptor selectivity and potency. This study highlighted the importance of halogen substitutions in modulating biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(3-Chloro-4-fluorophenyl)cyclopentanamine, and how do reaction conditions impact yield?
- Methodological Answer : A two-step approach is recommended: (1) Cyclopentane ring formation via [3+2] cycloaddition or alkylation of pre-functionalized cyclopentane derivatives, and (2) introduction of the 3-chloro-4-fluorophenyl group using Ullmann coupling or Buchwald-Hartwig amination. Key parameters include catalyst selection (e.g., Pd(OAc)₂ with XPhos ligand), solvent polarity (toluene or DMF), and temperature control (80–120°C). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity, as seen in structurally similar amines .
Q. What analytical techniques are critical for verifying structural identity and purity?
- Methodological Answer : Combine HPLC (C18 column, 70:30 MeCN/H₂O mobile phase) to assess purity (>95%) and NMR (¹H/¹³C, DEPT-135 for amine proton confirmation). For crystallinity analysis, reference X-ray diffraction protocols applied to analogous cyclopropane amines (e.g., 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline ). HRMS (ESI+) validates molecular ion peaks [M+H]⁺.
Q. What safety precautions are essential during handling, given limited toxicity data?
- Methodological Answer : Adopt ALARA principles: use fume hoods, nitrile gloves, and sealed reaction systems. Refer to SDS guidelines for structurally related chlorinated amines (e.g., 3-Chlorophenanthrene), which emphasize respiratory protection (N95 masks) and emergency neutralization protocols (activated carbon for spills) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational stability and electronic properties?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to analyze torsional strain between the cyclopentane and aryl ring. Compare electrostatic potential maps with X-ray data from fluorinated analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone ). MD simulations (AMBER force field) assess solvent interactions.
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Cross-validate using DSC (differential scanning calorimetry) for precise mp determination. If discrepancies persist (e.g., mp 50–52°C vs. 160–164°C in chlorinated cyclopentanes ), assess polymorphic forms via PXRD or variable-temperature NMR. Replicate synthesis under inert atmospheres to exclude oxidative byproducts.
Q. How does substituent positioning (Cl vs. F) influence spectroscopic signatures and reactivity?
- Methodological Answer : Use Hammett σ constants to predict electronic effects: F (σₚ = +0.06) acts as a weak electron-withdrawing group, while Cl (σₚ = +0.23) enhances electrophilicity. Compare ¹⁹F NMR chemical shifts (-110 to -120 ppm) and ¹H NMR coupling patterns (J₃,4 ~ 8.5 Hz) with fluorophenyl derivatives .
Q. What catalytic systems optimize regioselectivity in halogenated aryl coupling reactions?
- Methodological Answer : Screen Pd/ligand combinations (e.g., SPhos for meta-selectivity, DavePhos for para) in Suzuki-Miyaura cross-coupling. Monitor regioselectivity via LC-MS and adjust solvent polarity (THF > DMF) to favor kinetic vs. thermodynamic control. Reference protocols for 1-(2,4-Dichlorophenyl)cyclopropanemethanamine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
